(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone
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Overview
Description
(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone is a compound that features a cyclopentanone ring substituted with a hydroxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-hydroxy-5-(piperazin-1-yl)cyclopentanone include:
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclopentanone ring with a hydroxy group and a piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(2S)-2-hydroxy-5-piperazin-1-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16N2O2/c12-8-2-1-7(9(8)13)11-5-3-10-4-6-11/h7-8,10,12H,1-6H2/t7?,8-/m0/s1 |
InChI Key |
LZSCODUFNYDZSP-MQWKRIRWSA-N |
Isomeric SMILES |
C1CC(C(=O)[C@H]1O)N2CCNCC2 |
Canonical SMILES |
C1CC(C(=O)C1N2CCNCC2)O |
Origin of Product |
United States |
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